Cgp 39551

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de CGP 39551 implique la préparation de l'acide (E)-(±)-2-amino-4-méthyl-5-phosphono-3-penténoïque, suivie d'une estérification pour former l'ester éthylique. Les étapes clés comprennent :

Formation de l'acide phosphono-penténoïque : Cela implique la réaction de matières premières appropriées dans des conditions contrôlées pour introduire les groupes phosphono et amino.

Estérification : L'acide est ensuite estérifié en utilisant de l'éthanol en présence d'un catalyseur approprié pour former l'ester éthylique.

Méthodes de Production Industrielle

Bien que les méthodes spécifiques de production industrielle pour this compound ne soient pas largement documentées, l'approche générale impliquerait l'adaptation des procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de procédés à flux continu pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Types de Réactions

CGP 39551 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les groupes amino et phosphono peuvent participer à des réactions de substitution, conduisant à la formation de différents analogues.

Réactifs et Conditions Communes

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans des réactions de substitution, en fonction du produit souhaité.

Produits Principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des activités pharmacologiques différentes.

Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Études Neurologiques : Il est utilisé pour étudier le rôle des récepteurs NMDA dans les troubles neurologiques tels que l'épilepsie et les maladies neurodégénératives.

Recherche Pharmacologique : Le composé est utilisé pour étudier les effets des antagonistes des récepteurs NMDA sur la signalisation neuronale et la plasticité synaptique.

Développement de Médicaments : This compound sert de composé de tête pour le développement de nouveaux médicaments anticonvulsivants et neuroprotecteurs.

Études de Signalisation Cellulaire : Il est utilisé dans des études de signalisation cellulaire pour comprendre les voies impliquées dans les réponses médiées par les récepteurs NMDA.

Mécanisme d'Action

This compound exerce ses effets en inhibant de manière compétitive le récepteur NMDA, un type de récepteur ionotropique du glutamate. En se liant au récepteur, il empêche l'activation du récepteur par le glutamate, inhibant ainsi l'afflux d'ions calcium dans le neurone. Cette inhibition réduit l'excitabilité neuronale et empêche la survenue de crises . Les cibles moléculaires incluent les sous-unités du récepteur NMDA, et les voies impliquées sont principalement liées à la signalisation du calcium et à la plasticité synaptique .

Applications De Recherche Scientifique

Pharmacological Properties

CGP 39551 has been shown to exhibit potent NMDA receptor antagonism, which is crucial for its therapeutic effects. Key findings include:

- Binding Affinity : this compound demonstrates a Ki value of approximately 35 nM for NMDA receptor binding, indicating strong competitive inhibition of NMDA-sensitive L-[3H]-glutamate binding in rat brain tissues .

- In Vivo Effects : In rodent models, this compound effectively blocked NMDA-induced neuronal firing without affecting responses to other excitatory neurotransmitters such as quisqualate or kainate .

Table 1: Comparative Binding Affinities of NMDA Receptor Antagonists

| Compound | Ki Value (nM) | Mechanism |

|---|---|---|

| This compound | 35 | Competitive NMDA antagonist |

| CGP 37849 | 220 | Competitive NMDA antagonist |

| D-AP5 | Not specified | Competitive NMDA antagonist |

| CPP | Not specified | Competitive NMDA antagonist |

Epilepsy and Seizure Management

Research indicates that this compound can suppress seizure activity in animal models. It demonstrated an effective dose (ED50) of approximately 4 mg/kg when administered orally to block maximal electroshock-induced seizures . This suggests its potential utility as an anticonvulsant agent.

Developmental Studies

A significant study examined the effects of developmental NMDAR antagonism using this compound on metabolic and behavioral outcomes in mice exposed to aspartame (ASP). The findings revealed that early-life treatment with this compound normalized insulin intolerance induced by ASP exposure, highlighting its role in modulating glucose metabolism and behavior .

Table 2: Effects of this compound on Behavioral and Metabolic Outcomes

| Treatment Group | Insulin Intolerance | Behavioral Changes |

|---|---|---|

| Control | Normal | Normal |

| ASP | Increased | Hyperlocomotion |

| ASP + this compound | Normalized | Altered compared to controls |

Mechanistic Insights

Studies have explored the molecular mechanisms through which this compound exerts its effects. For instance, it was found to influence gene expression related to neurosteroidogenesis and stress responses in the hypothalamus and adrenal glands . This suggests that this compound may modulate neuroendocrine pathways involved in stress and metabolic regulation.

Case Study: Gene Expression Analysis

In a study investigating the impact of ASP exposure combined with developmental NMDAR antagonism, researchers identified differentially expressed genes (DEGs) in the hypothalamus and adrenal glands. The analysis revealed:

Mécanisme D'action

CGP 39551 exerts its effects by competitively inhibiting the NMDA receptor, a type of ionotropic glutamate receptor. By binding to the receptor, it prevents the activation of the receptor by glutamate, thereby inhibiting the influx of calcium ions into the neuron. This inhibition reduces neuronal excitability and prevents the occurrence of seizures . The molecular targets include the NMDA receptor subunits, and the pathways involved are primarily related to calcium signaling and synaptic plasticity .

Comparaison Avec Des Composés Similaires

Composés Similaires

CGP 37849 : Un autre antagoniste compétitif des récepteurs NMDA avec des propriétés anticonvulsivantes similaires.

MK-801 : Un antagoniste non compétitif des récepteurs NMDA connu pour ses effets neuroprotecteurs.

AP5 : Un antagoniste sélectif des récepteurs NMDA utilisé en recherche pour étudier la plasticité synaptique.

Unicité de CGP 39551

This compound est unique en raison de sa puissante activité orale et de son inhibition compétitive du récepteur NMDA. Contrairement à certains autres antagonistes des récepteurs NMDA, this compound s'est avéré avoir un profil pharmacocinétique favorable, ce qui en fait un candidat prometteur pour les applications thérapeutiques.

Activité Biologique

CGP 39551 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has been investigated for its potential therapeutic effects in various neurological conditions. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for treatment in neurological disorders.

Pharmacological Properties

This compound is structurally related to CGP 37849 and has been evaluated for its ability to inhibit NMDA receptor activity. Research indicates that this compound exhibits weaker activity at NMDA receptor recognition sites compared to its analog CGP 37849. Both compounds were found to be weak or inactive at 18 other receptor binding sites, highlighting their specificity for NMDA receptors .

Binding Affinity

The binding affinity of this compound was assessed through radioligand binding experiments. The compound was shown to inhibit L-[3H]-glutamate binding to postsynaptic density fractions in rat brain, although with less potency than CGP 37849. The inhibitory activity of this compound is associated with the trans configuration of the molecule .

This compound acts primarily by blocking NMDA receptor-mediated excitatory neurotransmission, which is implicated in various neurophysiological processes. In vitro studies demonstrated that this compound selectively antagonized NMDA-evoked increases in neuronal firing rates in hippocampal slices, indicating its potential role in modulating synaptic plasticity and excitability .

Case Studies and Experimental Findings

- Anticonvulsant Effects : In a study using the amygdala-kindled rat model, this compound was evaluated alongside other anticonvulsants. While it demonstrated some anticonvulsant effects, these were significantly weaker compared to traditional antiepileptic drugs like carbamazepine .

- Behavioral Impact : The administration of this compound resulted in behavioral changes in kindled rats, including ataxia and hyperactivity, suggesting that while it may have therapeutic potential, it also carries risks of adverse effects .

- Developmental Studies : Research examining the effects of developmental NMDAR antagonism with this compound found that it influenced gene expression related to hypothalamic neurogenesis and adrenal steroid metabolism. This suggests that early exposure to NMDA antagonists can have lasting effects on neuroendocrine function .

Comparative Analysis

The following table summarizes key findings from studies on this compound compared to other NMDA receptor antagonists:

| Compound | Binding Affinity (Ki) | Anticonvulsant Activity | Behavioral Effects |

|---|---|---|---|

| This compound | Weaker than CGP 37849 | Weak | Ataxia, hyperactivity |

| CGP 37849 | Ki = 220 nM | Moderate | Similar behavioral effects |

| MK-801 | Stronger | Strong | Significant behavioral changes |

| Carbamazepine | Not applicable | Strong | Minimal adverse effects |

Propriétés

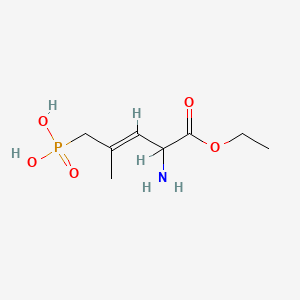

IUPAC Name |

[(E)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDOWCKDTWNRCB-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=C(C)CP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(/C=C(\C)/CP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211432 | |

| Record name | 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127910-32-1 | |

| Record name | 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127910-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP 39551 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl (3E)-2-amino-4-methyl-5-phosphono-3-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127910-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.